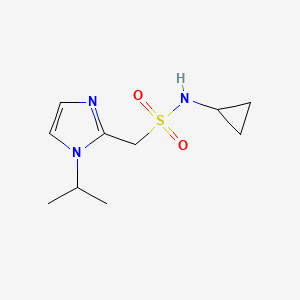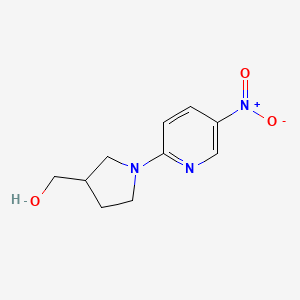
4-(2-Chlorophenyl)-2-(piperidin-4-yl)thiazole hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperidine, 4-[4-(2-chlorophenyl)-2-thiazolyl]-, hydrochloride: is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a piperidine ring substituted with a 2-chlorophenyl and a thiazolyl group. This compound is often used in various scientific research applications due to its unique chemical properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Piperidine, 4-[4-(2-chlorophenyl)-2-thiazolyl]-, hydrochloride typically involves the reaction of 4-(2-chlorophenyl)-2-thiazolylamine with piperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to efficient and scalable production. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Piperidine, 4-[4-(2-chlorophenyl)-2-thiazolyl]-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
Piperidine, 4-[4-(2-chlorophenyl)-2-thiazolyl]-, hydrochloride has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of Piperidine, 4-[4-(2-chlorophenyl)-2-thiazolyl]-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparación Con Compuestos Similares
- 4-(4-Chlorophenyl)-piperidine hydrochloride
- 4-(4-Chlorophenyl)-4-hydroxypiperidine
- 4-(4-Chlorobenzoyl)piperidine
- 1-(4-Bromo-thiophen-2-yl)-2,2,2-trifluoro-ethanone
Uniqueness: Piperidine, 4-[4-(2-chlorophenyl)-2-thiazolyl]-, hydrochloride is unique due to the presence of both a 2-chlorophenyl and a thiazolyl group, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions with molecular targets, making it a valuable compound in research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C14H16Cl2N2S |
|---|---|
Peso molecular |
315.3 g/mol |
Nombre IUPAC |
4-(2-chlorophenyl)-2-piperidin-4-yl-1,3-thiazole;hydrochloride |
InChI |
InChI=1S/C14H15ClN2S.ClH/c15-12-4-2-1-3-11(12)13-9-18-14(17-13)10-5-7-16-8-6-10;/h1-4,9-10,16H,5-8H2;1H |
Clave InChI |
WENGVYGNYDHHJY-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1C2=NC(=CS2)C3=CC=CC=C3Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-[(pyridine-4-carbonylamino)sulfamoyl]phenyl]acetamide](/img/structure/B13965776.png)













